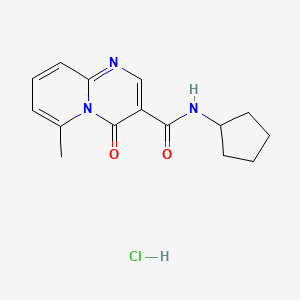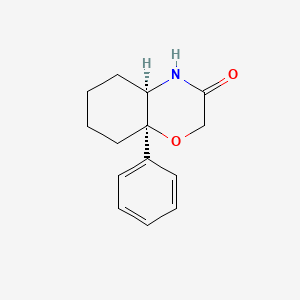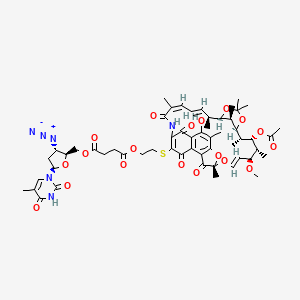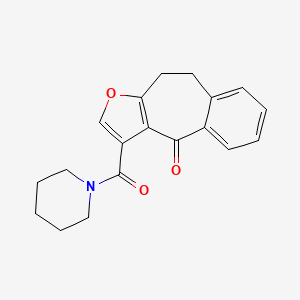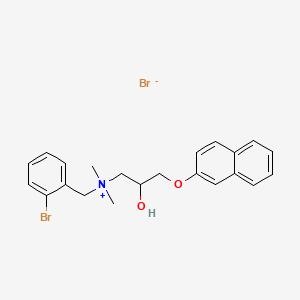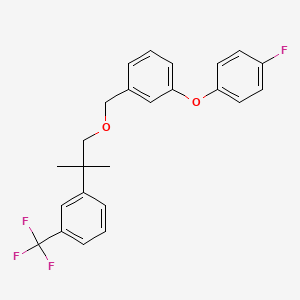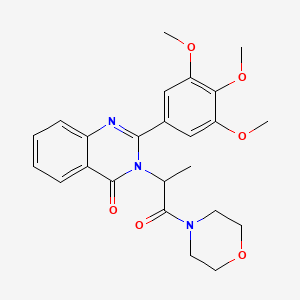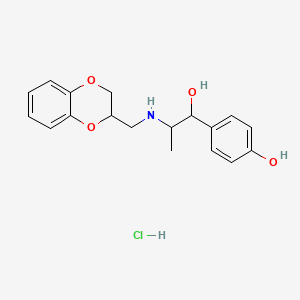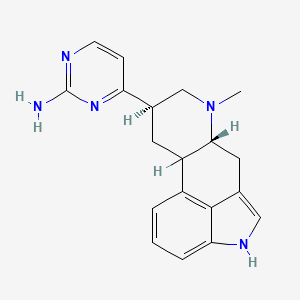
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This particular compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms, fused to an ergoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the pyrimidine ring, followed by its attachment to the ergoline structure. The pyrimidine ring can be synthesized through a series of reactions involving acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates . These reactions include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate reagents, solvents, and catalysts to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions, can be employed . Additionally, the use of environmentally benign organoboron reagents can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce different substituents on the pyrimidine ring or the ergoline structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield methylsulfonyl derivatives, while substitution reactions can produce various alkyl or acyl derivatives .
科学的研究の応用
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. In the case of its neuroprotective and anti-inflammatory properties, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that it can modulate cellular processes and signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and are known for their anticancer properties.
5-Amino-pyrazoles: These compounds are potent reagents in organic and medicinal chemistry, with applications in drug development.
Uniqueness
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline is unique due to its specific ergoline structure fused with a pyrimidine ring. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
116979-35-2 |
|---|---|
分子式 |
C19H21N5 |
分子量 |
319.4 g/mol |
IUPAC名 |
4-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H21N5/c1-24-10-12(15-5-6-21-19(20)23-15)7-14-13-3-2-4-16-18(13)11(9-22-16)8-17(14)24/h2-6,9,12,14,17,22H,7-8,10H2,1H3,(H2,20,21,23)/t12-,14?,17-/m1/s1 |
InChIキー |
CSPLHNLVWWQLIF-ZYFOBHMOSA-N |
異性体SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NC(=NC=C5)N |
正規SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NC(=NC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


